1H-Imidazole, acetate
Description
Properties
CAS No. |
70615-26-8 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
acetic acid;1H-imidazole |
InChI |
InChI=1S/C3H4N2.C2H4O2/c1-2-5-3-4-1;1-2(3)4/h1-3H,(H,4,5);1H3,(H,3,4) |
InChI Key |
OFGDSGVGRWPQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CN=CN1 |
Related CAS |
3251-69-2 (hydrochloride of 4-acetic acid) 645-65-8 (cpd specified as 4-acetic acid) |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Alkylation of Imidazole with tert-Butyl Chloroacetate
The solvent-free N-alkylation of imidazole with tert-butyl chloroacetate (TBCA) has emerged as a sustainable pathway for synthesizing imidazol-1-yl-acetic acid tert-butyl ester, a precursor to the acetate derivative. In this method, imidazole reacts with TBCA in the presence of powdered potassium carbonate at 60°C for 4–6 hours, achieving a 66% yield of the ester intermediate . The absence of solvents eliminates the need for hazardous organic media, reducing environmental toxicity.
Key advantages include:
-
Simplified workup : After reaction completion, water is added to crystallize the ester directly, bypassing extraction or solvent evaporation .
-
High purity : The tert-butyl ester is isolated as shiny white crystals with ≤0.50% di-acid impurity, confirmed by -NMR and LC-MS .
Subsequent hydrolysis of the ester in water at 90–95°C for 2 hours yields imidazol-1-yl-acetic acid, which is treated with hydrochloric acid to form the hydrochloride salt (84% yield) . For acetate salt formation, neutralization with sodium acetate or acetic acid could replace HCl, though this modification requires further validation.
Glyoxal-Formaldehyde Condensation with Ammonium Acetate
The classical synthesis of imidazole derivatives via glyoxal-formaldehyde condensation remains foundational. In this route, glyoxal reacts with formaldehyde in acetic acid containing ammonium acetate under microwave irradiation . While this method primarily yields imidazole itself, functionalization with chloroacetate esters can produce imidazol-1-yl-acetic acid derivatives.
Despite its historical significance, limitations persist:
-
Low yield : Traditional thermal conditions yield <50% imidazole, necessitating purification steps .
-
Microwave enhancement : Modern adaptations using microwave radiation improve reaction efficiency, reducing time and energy consumption .
This approach is less direct for acetate derivatives but serves as a starting point for functionalizing the imidazole ring prior to alkylation.
Benzyl Chloroacetate Intermediate Method
A scalable two-step process involves synthesizing benzyl 2-chloroacetate as an intermediate. Benzyl alcohol reacts with chloroacetyl chloride in the presence of N,N-diisopropylethylamine (DIPEA), followed by alkylation with imidazole to form benzyl imidazol-1-yl-acetate . Hydrolysis with hydrochloric acid then yields imidazol-1-yl-acetic acid.
Critical parameters include:
-
Solvent selection : Tetrahydrofuran (THF) facilitates iodine dissolution in related iodination reactions, suggesting adaptability for acetate synthesis .
-
Yield optimization : The benzyl ester method achieves "good yield" (exact percentage unspecified), with purity confirmed via -NMR .
| Ester Type | Hydrolysis Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| tert-Butyl ester | Water | 90–95 | 2 | 84 |
| Benzyl ester | HCl | 80–85 | 4 | N/A |
Comparative Analysis of Preparation Methods
The table below synthesizes key data from reviewed methodologies:
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring .
Scientific Research Applications
Medicinal Chemistry
1H-Imidazole derivatives are known for their diverse pharmacological activities. The imidazole ring's ability to interact with biological systems makes it a crucial component in drug development. Key therapeutic applications include:
- Antimicrobial Activity : Numerous studies have demonstrated the effectiveness of imidazole derivatives against a variety of pathogens. For instance, compounds have shown activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .
- Anticancer Properties : Imidazole derivatives have been investigated for their potential in cancer treatment. They exhibit mechanisms that inhibit tumor growth and induce apoptosis in cancer cells .
- Anti-inflammatory Effects : Some imidazole compounds act as anti-inflammatory agents by inhibiting pathways associated with inflammation .
- Antiviral Activity : Research indicates that certain imidazole derivatives can inhibit viral replication, making them candidates for antiviral drug development .
Table 1: Pharmacological Activities of 1H-Imidazole Derivatives
| Activity Type | Example Compounds | Target Organisms/Conditions |
|---|---|---|
| Antimicrobial | 1H-imidazole-4-acetic acid | E. coli, S. aureus, C. albicans |
| Anticancer | 2-(1H-imidazol-1-yl)phenol | Various cancer cell lines |
| Anti-inflammatory | 1H-imidazole-2-carboxylic acid | Inflammatory models |
| Antiviral | 1H-imidazole-3-carboxamide | Viral infections |
Agricultural Applications
In agriculture, imidazole derivatives are utilized as plant growth regulators and pesticides. Their ability to modulate plant growth processes has been harnessed to enhance crop yields and resistance to diseases.
- Plant Growth Regulation : Imidazoles can influence hormone levels in plants, promoting growth and development under various environmental conditions .
- Pesticidal Properties : Certain imidazole-based compounds have shown efficacy as fungicides and herbicides, targeting specific plant pathogens while minimizing damage to crops .
Synthetic Organic Chemistry
In synthetic organic chemistry, 1H-imidazole, acetate serves as a versatile building block for the synthesis of complex molecules. Its role as a reagent and catalyst in various reactions enhances the efficiency of chemical syntheses.
- Catalysis : Imidazoles are employed in catalyzing reactions due to their ability to stabilize transition states and facilitate the formation of desired products .
- Synthesis of Bioactive Molecules : The compound is often used in the synthesis of other bioactive molecules, contributing to the development of new pharmaceuticals and agrochemicals .
Table 2: Synthetic Applications of 1H-Imidazole Derivatives
| Application Type | Reaction Type | Outcome |
|---|---|---|
| Catalysis | Michael addition | Enhanced reaction rates |
| Synthesis | Condensation reactions | Formation of complex heterocycles |
| Functionalization | Alkylation | Introduction of functional groups |
Case Studies
Several case studies highlight the applications of 1H-imidazole, acetate:
- Antimicrobial Study : A study evaluated the antibacterial activity of various imidazole derivatives against clinical isolates of E. coli. Results indicated that certain derivatives exhibited potent antibacterial effects, suggesting their potential use in developing new antibiotics .
- Anticancer Research : Research focused on a series of substituted imidazoles demonstrated significant cytotoxicity against breast cancer cell lines, revealing their potential as anticancer agents through apoptosis induction mechanisms .
- Agricultural Impact : A field study assessed the efficacy of imidazole-based fungicides on crop yield improvement under fungal stress conditions. The results showed a marked increase in yield compared to untreated controls, demonstrating their utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 1H-Imidazole, acetate involves its interaction with various molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, leading to its diverse biological activities .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1H-imidazole, acetate with structurally related imidazole derivatives:
Physicochemical Properties
Biological Activity
1H-Imidazole, acetate is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which contributes to the pharmacological properties of these compounds. This article explores the biological activity of 1H-imidazole, acetate, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of 1H-imidazole, acetate can be represented as follows:
- Molecular Formula: C_5H_6N_2O_2
- Molecular Weight: 142.11 g/mol
The imidazole ring's presence allows for interactions with biological targets, enhancing its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study synthesized various novel imidazole derivatives and evaluated their antibacterial and antifungal activities against several pathogenic strains. Results showed that certain derivatives effectively inhibited microbial growth, suggesting potential applications in treating infections caused by resistant strains.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| HL1 | E. coli | 32 µg/mL |
| HL2 | S. aureus | 16 µg/mL |
The synthesized compounds demonstrated a promising safety profile with minimal cytotoxicity towards human dermal fibroblast cells (HFF-1) at effective concentrations .
Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer properties. A study highlighted the synthesis of piperazine-tagged imidazole derivatives that were tested on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that two specific compounds showed potent anticancer activity with IC50 values below 20 µM.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 11a | MCF-7 | 15 |
| 11b | HepG2 | 18 |
These findings suggest that imidazole derivatives could serve as effective agents in cancer therapy, particularly in targeting specific tumor types .
Anti-inflammatory Activity
The anti-inflammatory potential of imidazole derivatives was also explored in vitro. A notable compound, I33, demonstrated significant inhibition of pro-inflammatory mediators in macrophage cells. The results indicated a reduction in nitric oxide release and inhibition of NF-κB transcription factor activity.
| Compound | Inflammatory Mediator Inhibition (%) |
|---|---|
| I33 | 75 |
This compound exhibited similar efficacy in both in vitro and in vivo models, indicating its potential use as an anti-inflammatory agent .
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of an imidazole derivative against a multi-drug resistant strain of Staphylococcus aureus. Patients treated with the derivative showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.
Case Study 2: Cancer Treatment
In a preclinical study involving mice with induced tumors, treatment with an imidazole derivative resulted in a marked decrease in tumor size and improved survival rates compared to control groups. The mechanism was attributed to the induction of apoptosis in cancer cells .
Q & A
Q. What are the optimal synthetic routes for preparing 1H-imidazole derivatives, and how do reaction conditions influence yields?
- Methodological Answer : Copper-catalyzed coupling reactions are widely used. For example, 1-(2-Methoxyphenyl)-1H-imidazole is synthesized via refluxing 1H-imidazole with (2-methoxyphenyl)boronic acid and CuCl in methanol (16 h, 120°C), followed by purification via column chromatography . Alternative methods involve DMF as a solvent with K₂CO₃ and CuI under argon, yielding nitro-substituted derivatives . Contradictions in solvent choice (methanol vs. DMF) and catalysts (CuCl vs. CuI) highlight the need for empirical optimization based on substituent reactivity.
Q. How should researchers handle safety and stability concerns when working with 1H-imidazole derivatives?
- Methodological Answer : Key precautions include:
- Storage : Keep in airtight containers away from incompatible materials (e.g., strong oxidizers). Stability data for 1H-imidazole-5-acetic acid hydrochloride indicate a melting point of 127°C, suggesting thermal sensitivity .
- PPE : Use NIOSH/EN 166-certified eye protection, gloves, and fume hoods to avoid skin/eye contact (H315, H319 hazards) .
- Toxicity Mitigation : Acute oral toxicity (H302) and respiratory irritation (H335) require exposure controls like local exhaust ventilation .
Q. What analytical techniques are critical for characterizing 1H-imidazole acetate derivatives?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC or column chromatography is essential for purifying intermediates (e.g., (1H-imidazol-1-yl)anilines) .
- Spectroscopy : NMR and mass spectrometry confirm structural integrity, as demonstrated in the synthesis of 1-(naphthylalkyl)-1H-imidazole analogs .
- Thermal Analysis : Melting point determination (e.g., 127°C for 1H-imidazole-5-acetic acid hydrochloride) ensures purity .
Advanced Research Questions
Q. How can computational models like CoMSIA guide the design of 1H-imidazole-based therapeutics?
- Methodological Answer : CoMSIA (Comparative Molecular Similarity Indices Analysis) evaluates steric, electrostatic, and hydrophobic fields to predict bioactivity. For antiepileptic 1H-imidazole analogs, a training set (n=34) and test set (n=10) were used to correlate pED50 values (log(1/ED50)) with structural features. Key findings:
| Field Contribution | Hydrophobic (45%) | Steric (30%) | Electrostatic (25%) |
|---|---|---|---|
| This model prioritizes hydrophobic substituents at the naphthylalkyl chain for enhanced potency . |
Q. What strategies resolve contradictions in reaction yields for copper-catalyzed imidazole syntheses?
- Methodological Answer : Divergent protocols (e.g., methanol vs. DMF solvents) may arise from varying substituent electronic effects. For electron-deficient aryl halides, polar aprotic solvents (DMF) enhance CuI-mediated coupling efficiency, while methanol suffices for boronic acid derivatives . Systematic screening of:
- Catalyst loading (5–10 mol% Cu)
- Temperature (80–120°C)
- Base (K₂CO₃ vs. Et₃N)
is recommended to optimize conditions for specific substrates.
Q. How do molecular docking studies inform the biological targeting of 1H-imidazole derivatives?
- Methodological Answer : Docking into protein active sites (e.g., latency-associated nuclear antigen) identifies key interactions. For 1,5-diphenyl-2,4-disubstituted-1H-imidazoles, simulations revealed:
- Hydrogen bonding with Glu127 and π-π stacking with Phe154 residues.
- Substituents at position 4 (e.g., -NO₂) enhance antioxidant activity by stabilizing the ligand-receptor complex .
Validation via pharmacokinetic parameters (e.g., ADMET profiles) ensures drug-likeness .
Q. What methodologies assess the therapeutic potential of 1H-imidazole derivatives in antimicrobial studies?
- Methodological Answer :
- In Vitro Assays : MTT or colorimetric proliferation assays evaluate cytotoxicity (e.g., IC50 determination for 2-methyl-5-nitro-1H-imidazoles) .
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -SO₂C₆H₃(OMe)₂) improve antimicrobial activity by enhancing membrane penetration .
- Synergy Testing : Combining imidazole derivatives with standard antibiotics (e.g., β-lactams) assesses additive effects via checkerboard assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in toxicity classifications across safety datasets?
- Methodological Answer : Variability in GHS classifications (e.g., H302 vs. H335) may reflect differences in derivative-specific toxicity. For example:
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing 1H-imidazole acetate salts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
